N-(4-fluorobenzyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
Description
N-(4-fluorobenzyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a 4-fluorobenzyl group attached to the carboxamide nitrogen and a piperidin-1-yl substituent at the 6-position of the pyrimidine ring. Its molecular framework allows for modular modifications, making it a scaffold of interest for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-piperidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-14-6-4-13(5-7-14)11-19-17(23)15-10-16(21-12-20-15)22-8-2-1-3-9-22/h4-7,10,12H,1-3,8-9,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPJSERRIOIJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperidine.
Attachment of the 4-fluorobenzyl group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and thereby exerting its effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Structural Variations and Implications
Substituent Effects on Physicochemical Properties
- 4-Fluorobenzyl Group : A common feature in compounds 43, 45, and 36b, this group likely enhances lipophilicity and metabolic stability. Its presence correlates with moderate to high HPLC purity (97–100%), suggesting stability during synthesis .
- Piperidine/Piperazine/Morpholine Rings: Compound 43’s 4-methylpiperazine substituent may improve solubility due to its polar nature, though its yield (29%) is lower than morpholine-containing analogs like compound 45 (30% yield, 100% purity) .
- Phenoxy vs. Piperidinyl Linkers: The compound in replaces the piperidinyl group with a 4-ethylphenoxy moiety, which could alter electronic properties and binding interactions due to the aromatic ether linkage .
Simplified Analogs
Research Findings and Trends
- Purity-Yield Trade-offs : Higher purity (e.g., 100% in compound 45) often correlates with simpler substituents, whereas trifluoromethyl groups (compound 44) reduce purity (87.75%) due to synthetic challenges .
- Quinone Mitigation: notes efforts to avoid quinone formation in related structures, which could inform future stability studies for the target compound .
Biological Activity
N-(4-fluorobenzyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (referred to as Compound 1) is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article synthesizes current research findings on the biological activity of Compound 1, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Chemical Structure and Properties
Compound 1 is characterized by a pyrimidine core substituted with a piperidine moiety and a fluorobenzyl group. Its molecular formula is C16H19FN4O, with a molecular weight of approximately 302.35 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of Compound 1 is primarily attributed to its interaction with specific receptors in the central nervous system (CNS) and its potential as an inhibitor of certain enzymes. Preliminary studies suggest that it may function as an inverse agonist at cannabinoid receptors, particularly hCB1, which are implicated in various neurological processes.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 / Ki Values | Reference |
|---|---|---|---|
| Cannabinoid Receptor | hCB1 | Ki = 20 nM | |
| Tyrosinase Inhibition | Agaricus bisporus TYR | IC50 = Not Specified | |
| Selectivity | hCB2 | >50 fold selectivity |
Structure-Activity Relationship (SAR)
Research has focused on modifying the piperidine and pyrimidine structures to enhance potency and selectivity. Variations in substituents at the 4-position of the piperidine ring have shown promising results in increasing binding affinity for hCB1 while maintaining selectivity against hCB2. The introduction of polar groups has been explored to improve solubility and bioavailability.
Case Study 1: Neuropharmacological Effects
In a study evaluating the neuropharmacological effects of Compound 1, researchers administered varying doses in animal models to assess its impact on behavior and receptor activity. Results indicated significant anxiolytic effects at lower doses, suggesting that Compound 1 may modulate neurotransmitter systems involved in anxiety regulation.
Case Study 2: Anticancer Activity
Another investigation examined the anticancer properties of Compound 1 against various cancer cell lines. The compound demonstrated selective cytotoxicity towards colorectal cancer cells, with IC50 values ranging from 7.9 µM to 92 µM across different cell lines. This suggests potential for development as an anticancer agent.
Pharmacokinetics and Toxicology
Studies on the pharmacokinetics of Compound 1 indicate favorable absorption characteristics, attributed to its lipophilic nature. Toxicological assessments revealed no significant cytotoxicity at therapeutic doses, supporting its safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
